An In-depth Technical Guide to the Core Basic Properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one
An In-depth Technical Guide to the Core Basic Properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its role as a key intermediate in the development of therapeutic agents. Notably, it serves as a scaffold for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), highlighting its potential in addressing neurological and cardiovascular disorders.[1] This guide also includes detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.
Physicochemical Properties
6-Bromo-3,4-dihydro-1H-quinolin-2-one is a brominated dihydroquinolinone that is a valuable synthetic intermediate in scientific research.[1] It is characterized as a light-sensitive solid.[1]
Table 1: Physicochemical Data for 6-Bromo-3,4-dihydro-1H-quinolin-2-one
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| CAS Number | 3279-90-1 | [1] |
| Melting Point | 170-174 °C | [1] |
| Appearance | Light-sensitive solid | [1] |
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-Bromo-3,4-dihydro-1H-quinolin-2-one is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For illustrative purposes, general characteristics of related compounds are discussed below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, shows characteristic signals for the aromatic and aliphatic protons. For 6-Bromo-3,4-dihydro-1H-quinolin-2-one, one would expect to see signals corresponding to the protons on the aromatic ring, as well as the methylene protons of the dihydroquinolinone core. The chemical shifts and coupling constants would be influenced by the bromine substituent and the lactam functionality.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield shift. The aromatic carbons would show splitting patterns and chemical shifts influenced by the bromine atom and the fused ring system.
2.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, C-H stretching from the aromatic and aliphatic portions, and C-Br stretching.
2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), with two major peaks separated by 2 m/z units (M and M+2).
Synthesis Protocols
Two primary synthetic routes for 6-Bromo-3,4-dihydro-1H-quinolin-2-one are outlined below.
3.1. Bromination of 3,4-Dihydroquinolin-2-one
This method involves the direct bromination of the parent dihydroquinolin-2-one.
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Reagents and Conditions: Bromine or N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform.
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Procedure:
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Dissolve 3,4-dihydroquinolin-2-one in the chosen solvent.
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Slowly add the brominating agent at a low temperature to control the reaction rate and minimize polybromination.
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Monitor the reaction progress by an appropriate method (e.g., TLC).
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Upon completion, quench the reaction and perform a standard aqueous work-up.
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Purification: The crude product can be purified by recrystallization or column chromatography.
3.2. Cyclization from 5-Bromo-2,3-dihydro-1H-inden-1-one
This alternative route involves a ring expansion reaction.
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Reagents: Sodium azide and methanesulfonic acid in dichloromethane.
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Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen) at a controlled temperature between -5°C and 0°C.
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Procedure:
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To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one and methanesulfonic acid in dichloromethane, add sodium azide portion-wise.
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Stir the reaction mixture at 0°C for approximately 3 hours.
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Neutralize the reaction with an aqueous solution of sodium hydroxide.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
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Purification: The crude product is purified by column chromatography.
Biological Activity and Experimental Protocols
The 3,4-dihydroquinolin-2-one scaffold is present in many drug candidates and natural products. The bromine atom at the 6-position of the title compound provides a versatile handle for further chemical modifications, making it a key precursor in structure-activity relationship (SAR) studies.[1] Research has focused on developing derivatives as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) for neurological disorders and aldosterone synthase (CYP11B2) for cardiovascular diseases.[1]
4.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The following is a general protocol for a cell-based nNOS inhibition assay that can be adapted for 6-Bromo-3,4-dihydro-1H-quinolin-2-one and its derivatives. This assay measures the production of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.
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Cell Culture: Stably transfected HEK 293T cells overexpressing rat neuronal NOS can be used.
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Enzyme Activation and Inhibition:
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Plate the cells and allow them to reach approximately 80% confluency.
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To activate the enzyme, treat the cells with a calcium ionophore (e.g., 5 µM A23187).
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Simultaneously, treat the cells with varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).
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Incubate for a defined period (e.g., 8 hours).
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Nitrite Quantification (Griess Assay):
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Collect the cell culture media.
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Add Griess reagent to the media.
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Incubate at room temperature for a short period to allow for color development.
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Measure the absorbance at 540 nm using a microplate reader.
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Data Analysis:
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Generate a standard curve using known concentrations of sodium nitrite.
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Calculate the nitrite concentration in the samples from the standard curve.
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Determine the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
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4.2. Aldosterone Synthase (CYP11B2) Inhibition Assay
A cell-based assay using the NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying the inhibition of aldosterone synthesis.
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Cell Culture:
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Seed NCI-H295R cells in 96-well plates and allow them to adhere and grow for 24-48 hours.
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Inhibitor Treatment and Stimulation:
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Prepare serial dilutions of the test compound in the assay medium.
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Replace the culture medium with the medium containing different concentrations of the inhibitor or a vehicle control.
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To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.
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Incubate the plates for 24-48 hours at 37°C.
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Aldosterone Quantification:
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After incubation, collect the cell culture supernatant.
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Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a commercial ELISA kit.
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Data Analysis:
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Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve.
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Signaling Pathways
5.1. Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The following diagram illustrates the general signaling pathway leading to the production of nitric oxide by nNOS and its downstream effects. Inhibition of nNOS by compounds derived from 6-Bromo-3,4-dihydro-1H-quinolin-2-one would block the conversion of L-Arginine to L-Citrulline and NO.
